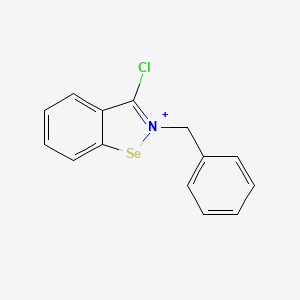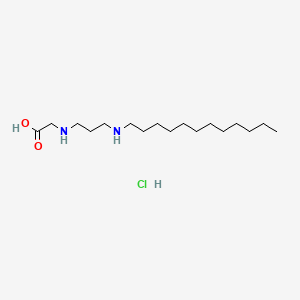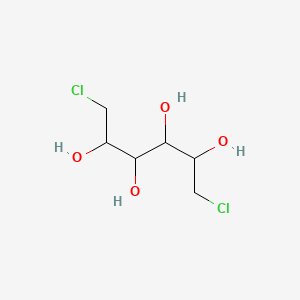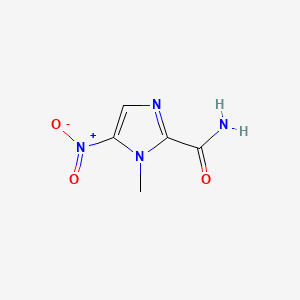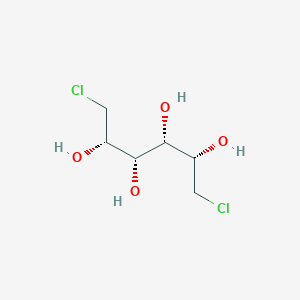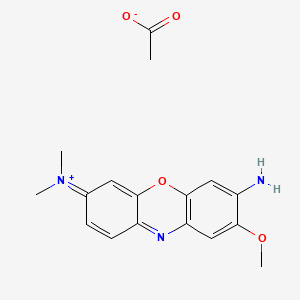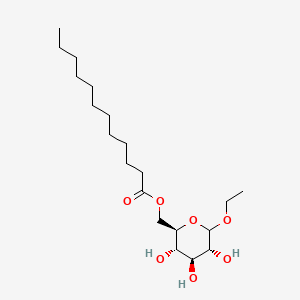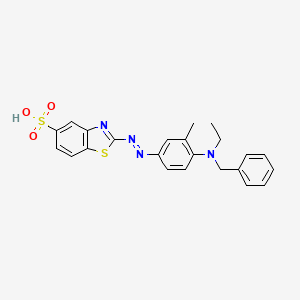
2-((4-(Benzylethylamino)-m-tolyl)azo)-benzothiazole-5-sulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-(Benzylethylamino)-m-tolyl)azo)-benzothiazole-5-sulphonic acid is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This compound is notable for its vibrant color and is used in various industrial applications, including textiles, printing, and biological staining.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Benzylethylamino)-m-tolyl)azo)-benzothiazole-5-sulphonic acid typically involves a multi-step process:
Diazotization: The process begins with the diazotization of an aromatic amine. For instance, 4-(benzylethylamino)-m-toluidine is treated with nitrous acid to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with benzothiazole-5-sulphonic acid under alkaline conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-((4-(Benzylethylamino)-m-tolyl)azo)-benzothiazole-5-sulphonic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of the azo group can lead to the formation of aromatic amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under controlled conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the aromatic rings.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-((4-(Benzylethylamino)-m-tolyl)azo)-benzothiazole-5-sulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed as a staining agent for biological tissues and cells.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes for textiles, printing inks, and plastics.
Mechanism of Action
The mechanism of action of 2-((4-(Benzylethylamino)-m-tolyl)azo)-benzothiazole-5-sulphonic acid involves its interaction with molecular targets through its azo group. The compound can form stable complexes with various substrates, leading to changes in their chemical and physical properties. The azo group can also undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-(Benzylamino)-m-tolyl)azo)-benzothiazole-5-sulphonic acid
- 2-((4-(Ethylamino)-m-tolyl)azo)-benzothiazole-5-sulphonic acid
- 2-((4-(Methylamino)-m-tolyl)azo)-benzothiazole-5-sulphonic acid
Uniqueness
2-((4-(Benzylethylamino)-m-tolyl)azo)-benzothiazole-5-sulphonic acid is unique due to the presence of the benzylethylamino group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility, stability, and reactivity compared to its analogs. Additionally, the specific arrangement of functional groups in this compound allows for unique interactions with substrates, making it valuable in various applications.
Properties
CAS No. |
97043-67-9 |
|---|---|
Molecular Formula |
C23H22N4O3S2 |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
2-[[4-[benzyl(ethyl)amino]-3-methylphenyl]diazenyl]-1,3-benzothiazole-5-sulfonic acid |
InChI |
InChI=1S/C23H22N4O3S2/c1-3-27(15-17-7-5-4-6-8-17)21-11-9-18(13-16(21)2)25-26-23-24-20-14-19(32(28,29)30)10-12-22(20)31-23/h4-14H,3,15H2,1-2H3,(H,28,29,30) |
InChI Key |
UPLZSUKVPFFJMY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=C(C=C(C=C2)N=NC3=NC4=C(S3)C=CC(=C4)S(=O)(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium chloride](/img/structure/B12691827.png)
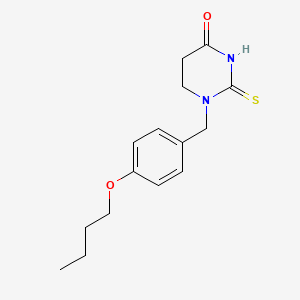
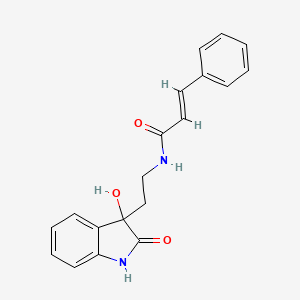
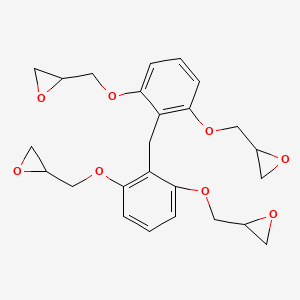
![ethyl 14-methyl-16-oxo-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaene-13-carboxylate](/img/structure/B12691850.png)
